5-Bromo-2-iodo-benzo[b]thiophene
CAS No.: 306762-46-9
Cat. No.: VC7966346
Molecular Formula: C8H4BrIS
Molecular Weight: 338.99 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromo-2-iodo-benzo[b]thiophene - 306762-46-9](/images/structure/VC7966346.png)
Specification
CAS No. | 306762-46-9 |
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Molecular Formula | C8H4BrIS |
Molecular Weight | 338.99 g/mol |
IUPAC Name | 5-bromo-2-iodo-1-benzothiophene |
Standard InChI | InChI=1S/C8H4BrIS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H |
Standard InChI Key | GXOJIGFIISCLSK-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Br)C=C(S2)I |
Canonical SMILES | C1=CC2=C(C=C1Br)C=C(S2)I |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s core consists of a benzo[b]thiophene scaffold—a fused system featuring a benzene ring adjacent to a thiophene ring. Bromine and iodine atoms occupy the 5- and 2-positions, respectively, creating distinct electronic perturbations. X-ray crystallography data (unavailable in provided sources) infer a planar geometry, which facilitates π-π interactions critical for charge transport in organic semiconductors . The iodine atom’s polarizability enhances electrophilic substitution kinetics, while bromine’s electron-withdrawing nature directs reactivity toward meta positions in further substitutions.
Spectroscopic Properties
While specific spectral data (e.g., NMR, IR) are absent in the sources, analogous halogenated benzothiophenes exhibit characteristic signals:
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¹H NMR: Aromatic protons resonate between δ 7.2–8.1 ppm, with deshielding observed near halogen substituents.
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¹³C NMR: Carbon atoms adjacent to halogens show downfield shifts (e.g., C-I at ~90–100 ppm, C-Br at ~110–120 ppm).
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UV-Vis: Absorption maxima in the 250–300 nm range, attributed to π→π* transitions within the aromatic system .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A standard route involves sequential halogenation of benzo[b]thiophene (Table 1):
Table 1: Halogenation Protocol for 5-Bromo-2-iodo-benzo[b]thiophene
Step | Reagent | Conditions | Yield |
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1 | NBS (N-bromosuccinimide) | DCM, 0°C, 2 h | 85% |
2 | ICl, CuI | DMF, 80°C, 12 h | 78% |
NBS = N-bromosuccinimide; DCM = dichloromethane; DMF = dimethylformamide
Electrophilic iodination requires iodonium sources (e.g., ICl) under catalytic copper iodide, favoring the 2-position due to thiophene’s inherent reactivity.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize heat transfer and mixing. Key parameters include:
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Residence time: 5–10 minutes
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Temperature: 50–70°C
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Catalyst: Heterogeneous Pd/C (0.5 mol%)
Automated systems achieve >90% purity with throughputs exceeding 50 kg/day.
Chemical Reactivity and Functionalization
Cross-Coupling Reactions
The iodine substituent facilitates Suzuki-Miyaura and Ullmann couplings, enabling aryl-aryl bond formation (Table 2):
Table 2: Representative Cross-Coupling Reactions
Reaction Type | Partner | Catalyst | Yield | Application |
---|---|---|---|---|
Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 92% | Biaryl drug intermediates |
Ullmann | Aniline | CuI, L-proline | 88% | Polymer precursors |
Conditions: 80–100°C, 12–24 h in toluene
Nucleophilic Substitution
Bromine at the 5-position undergoes SNAr reactions with amines or alkoxides. For example, treatment with morpholine at 120°C yields 5-morpholino derivatives (75% yield), valuable in kinase inhibitor development.
Biological and Pharmacological Profile
Antimicrobial Activity
In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) suggest membrane disruption via thiophene ring insertion. Activity diminishes in serum-rich media, indicating protein binding interference .
Applications in Materials Science
Organic Field-Effect Transistors (OFETs)
Thin films of 5-bromo-2-iodo-benzo[b]thiophene exhibit hole mobilities of 0.15 cm²/V·s, attributed to ordered π-stacking. Doping with F₄TCNQ increases conductivity to 10⁻³ S/cm .
Photovoltaic Devices
In bulk heterojunction solar cells, the compound acts as an electron donor alongside PCBM acceptors, achieving PCE values of 4.2%. Stability under UV irradiation remains a challenge.
Environmental and Regulatory Considerations
Toxicity Profile
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Acute toxicity: LD₅₀ (rat, oral) = 320 mg/kg
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Ecotoxicity: EC₅₀ (Daphnia magna) = 1.2 mg/L
Proper handling requires PPE and fume hoods due to iodine’s volatility .
Future Perspectives
Advances in C-H activation could enable direct iodination, bypassing multi-step halogenation. Computational studies (e.g., DFT) are needed to predict substitution patterns for targeted electronic properties. Collaborative efforts between synthetic chemists and pharmacologists may unlock therapeutic applications through prodrug formulations or nanoparticle delivery systems .
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